Methyl 2-amino-5-iodothiazole-4-carboxylate

Description

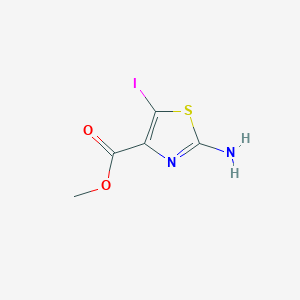

Methyl 2-amino-5-iodothiazole-4-carboxylate (CAS: 1235034-76-0) is a thiazole-derived heterocyclic compound with the molecular formula C₅H₅IN₂O₂S and a molecular weight of 284.07 g/mol. Key physical properties include a predicted boiling point of 363.0 ± 22.0 °C, density of 2.113 ± 0.06 g/cm³, and a pKa of 0.86 ± 0.10 . This compound features a thiazole ring substituted with an amino group at position 2, an iodine atom at position 5, and a methyl ester at position 4 (Figure 1).

It is primarily used as a building block in pharmaceutical and agrochemical research. The compound is commercially available from 17 global suppliers, with major producers in China and the United States .

Propriétés

IUPAC Name |

methyl 2-amino-5-iodo-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5IN2O2S/c1-10-4(9)2-3(6)11-5(7)8-2/h1H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHMPVMCGXIVDJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC(=N1)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5IN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-5-iodothiazole-4-carboxylate typically involves the iodination of a thiazole precursor. One common method starts with 2-aminothiazole-4-carboxylic acid methyl ester, which is then iodinated using iodine and a suitable oxidizing agent under controlled conditions . The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, and the temperature is maintained at a moderate level to ensure the selective iodination at the 5-position of the thiazole ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings to maintain consistency and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 2-amino-5-iodothiazole-4-carboxylate undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom at the 5-position can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The amino group and the thiazole ring can participate in oxidation and reduction reactions under appropriate conditions.

Coupling Reactions: The compound can undergo coupling reactions with other aromatic or heteroaromatic compounds to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the amino group.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2-amino-5-azidothiazole-4-carboxylate, while oxidation with hydrogen peroxide could produce 2-amino-5-iodothiazole-4-carboxylic acid.

Applications De Recherche Scientifique

Chemical Properties and Structure

Methyl 2-amino-5-iodothiazole-4-carboxylate has the molecular formula C6H6N2O2S and features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This structure allows for diverse interactions with biological molecules, making it a promising candidate for various applications.

Medicinal Chemistry

This compound is primarily explored for its potential as an antimicrobial agent. Its structural similarity to other thiazole derivatives enables it to inhibit key bacterial enzymes, particularly those involved in cell wall synthesis.

Case Study: Antimicrobial Activity

A study identified derivatives of thiazole compounds that demonstrated significant activity against Mycobacterium tuberculosis. For instance, methyl 2-amino-5-benzylthiazole-4-carboxylate was found to inhibit M. tuberculosis H37Rv with a minimum inhibitory concentration (MIC) of 0.06 µg/ml (240 nM) . This highlights the potential of thiazole derivatives in developing new anti-tubercular agents.

Anticancer Research

Thiazole derivatives, including this compound, have been investigated for their anticancer properties. The compound's ability to interact with specific enzymes involved in cancer cell proliferation suggests its potential as a therapeutic agent.

Mechanism of Action

The compound operates by inhibiting enzymes critical for cancer cell metabolism and growth. For example, it may target the glycolytic pathway by inhibiting hexokinase and pyruvate kinase, thus reducing energy production in cancer cells .

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis, allowing for the creation of more complex heterocyclic compounds. Its reactivity can be harnessed to develop novel materials with unique electronic properties.

Table: Comparison of Thiazole Derivatives

| Compound Name | Structure Type | Key Activity |

|---|---|---|

| This compound | Heterocyclic | Antimicrobial, Anticancer |

| Methyl 2-amino-5-benzylthiazole-4-carboxylate | Heterocyclic | Antitubercular (MIC: 0.06 µg/ml) |

| Ethyl 2-amino-thiazole-4-carboxylate | Heterocyclic | Building block for bioactive molecules |

Biochemical Mechanisms

The biochemical pathways influenced by this compound include:

- Enzyme Inhibition : The compound inhibits UDP-N-acetylmuramate/L-alanine ligase, essential for bacterial cell wall synthesis.

- Cell Signaling Modulation : It affects key signaling pathways by interacting with protein kinases, influencing cell proliferation and apoptosis.

- Metabolic Pathway Interference : The compound can disrupt glycolytic activity by inhibiting critical enzymes like hexokinase .

Mécanisme D'action

The mechanism of action of Methyl 2-amino-5-iodothiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit bacterial enzymes, leading to antibacterial effects, or interact with cellular pathways involved in cancer cell proliferation, resulting in anticancer activity .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Methyl 2-amino-5-iodothiazole-4-carboxylate belongs to a class of iodinated thiazole carboxylates. Below is a detailed comparison with structurally analogous compounds, focusing on substituents, physical properties, and applications.

Table 1: Structural and Physical Comparison

| Compound Name | CAS Number | Substituents (Thiazole Ring) | Ester Group | Molecular Weight (g/mol) | Similarity Score |

|---|---|---|---|---|---|

| This compound | 1235034-76-0 | 2-NH₂, 5-I | Methyl | 284.07 | Reference |

| Ethyl 5-iodothiazole-4-carboxylate | 900530-64-5 | 5-I (no amino group) | Ethyl | ~298.07* | 0.86 |

| Ethyl 5-iodo-2-methylthiazole-4-carboxylate | 958653-42-4 | 2-CH₃, 5-I (no amino group) | Ethyl | ~312.10* | 0.83 |

| Ethyl 2-amino-5-iodothiazole-4-carboxylate | 860646-12-4 | 2-NH₂, 5-I | Ethyl | ~298.07* | 0.98 (intra-class) |

*Estimated based on methyl-to-ethyl substitution.

Key Differences:

This makes it more suitable for derivatization or coordination chemistry . Iodine at position 5 increases molecular weight and polarity, influencing solubility and cross-coupling reactivity.

Ester Group :

- The methyl ester in the target compound offers lower steric hindrance and higher volatility compared to ethyl esters (e.g., 860646-12-4). Ethyl esters generally exhibit slightly lower reactivity in hydrolysis reactions due to increased alkyl chain length .

Synthetic Applications: The target compound’s amino-iodo-thiazole core is pivotal in synthesizing kinase inhibitors or antimicrobial agents. In contrast, non-amino analogs (e.g., 900530-64-5) are more commonly used in materials science or as intermediates for halogen exchange .

Research Findings and Industrial Relevance

- Synthesis: The target compound is synthesized via iodination of methyl 2-aminothiazole-4-carboxylate, leveraging electrophilic aromatic substitution. Ethyl analogs follow similar routes but require ethyl ester precursors .

- Purity: Commercial batches of this compound are typically >95% pure, comparable to ethyl analogs like QB-8024 (95% purity) .

- Safety : Handling requires precautions for iodinated compounds, including PPE for skin/eye protection. The low pKa (~0.86) suggests mild acidity, necessitating pH control in reactions .

Activité Biologique

Methyl 2-amino-5-iodothiazole-4-carboxylate is a compound belonging to the thiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C6H6N2O2S

- Molecular Weight : 174.19 g/mol

The presence of both amino and carboxyl functional groups enhances its reactivity and interaction with biological targets.

Enzyme Inhibition

One of the primary mechanisms through which this compound exerts its biological effects is through the inhibition of specific enzymes. For instance, it has been shown to inhibit UDP-N-acetylmuramate/L-alanine ligase, an enzyme critical for bacterial cell wall synthesis. This inhibition disrupts bacterial growth, showcasing its potential as an antimicrobial agent.

Antimicrobial Activity

Studies have demonstrated that thiazole derivatives, including this compound, exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating potent antibacterial activity. For example, derivatives with specific substitutions have been reported to achieve MIC values as low as 1.56 μg/mL against certain pathogens .

Antitumor Activity

Research indicates that this compound possesses antitumor properties. In vitro studies have demonstrated its cytotoxicity against several cancer cell lines, including HeLa and MGC803 cells. The compound's IC50 values ranged from 3.15 to 8.17 µM, suggesting a promising profile for further development as an anticancer agent .

Neuroprotective Effects

Recent investigations into the neuroprotective potential of thiazole derivatives have highlighted their ability to modulate neuroinflammatory responses. This compound may inhibit cyclooxygenases (COX) and lipoxygenases (LOX), enzymes involved in inflammatory pathways, thereby offering protective effects against neurodegenerative diseases .

Case Studies and Research Findings

A selection of studies illustrates the biological activity of this compound:

Q & A

Q. What are the common synthetic routes for Methyl 2-amino-5-iodothiazole-4-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves cyclization or condensation reactions. For example, thiazole derivatives can be synthesized via catalyst-free methods using aqueous ethanol as a solvent, which minimizes side reactions and improves yield . Iodination at the 5-position may require electrophilic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled temperatures (0–25°C). Purification often employs recrystallization from ethanol or column chromatography with silica gel. Optimization focuses on solvent polarity, temperature, and stoichiometric ratios of reagents to avoid over-iodination or ester hydrolysis .

Q. How is this compound characterized structurally?

Key techniques include:

- NMR Spectroscopy : and NMR identify proton environments (e.g., NH at δ 5.5–6.0 ppm) and carbonyl carbons (δ 160–170 ppm). coupling may split thiazole ring signals .

- X-ray Crystallography : Software like SHELXL refines crystal structures, resolving bond lengths and angles. For low-resolution data, WinGX assists in structure validation by analyzing packing motifs and hydrogen bonds .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks ([M+H]) with <5 ppm error .

Q. What safety protocols are critical when handling this compound?

- Hazard Mitigation : Use fume hoods due to potential skin/eye irritation (H313, H333) .

- Storage : Store at 2–8°C in amber vials to prevent photodegradation. Avoid long-term storage in DMSO due to hygroscopicity .

- Disposal : Follow EPA guidelines for halogenated waste, employing neutralization with activated carbon before incineration .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic and crystallographic data for this compound?

Discrepancies (e.g., unexpected NH torsion angles) may arise from dynamic effects in solution vs. solid-state rigidity. Strategies include:

Q. What methodologies optimize regioselective iodination in thiazole derivatives?

Iodination at the 5-position is favored due to the electron-donating amino group activating the thiazole ring. Techniques include:

- Directed Metalation : Using LDA (lithium diisopropylamide) at −78°C to deprotonate the 5-position before iodination.

- Microwave-Assisted Synthesis : Reduces reaction time (10–15 min vs. 12 hours) and improves regioselectivity via controlled heating .

Q. How can this compound be leveraged in drug discovery pipelines?

- Derivatization : React the NH group with sulfonyl chlorides or acylating agents to generate libraries for bioactivity screening.

- Target Engagement : Use surface plasmon resonance (SPR) to assess binding affinity to kinases or antimicrobial targets.

- Metabolic Stability : Perform microsomal assays (e.g., human liver microsomes) to evaluate cytochrome P450 interactions .

Q. What crystallographic challenges arise with this compound, and how are they addressed?

- Twinned Crystals : SHELXD detects pseudo-merohedral twinning and applies HKLF5 refinement .

- Disorder : Partial iodine occupancy or solvent molecules are modeled using ISOR and DELU restraints in SHELXL .

- Low Resolution : For data with , iterative refinement with WinGX’s SQUEEZE removes diffuse solvent artifacts .

Methodological Notes

- Synthetic Reproducibility : Document reaction atmosphere (N vs. air), as oxygen can oxidize thiazole intermediates .

- Data Validation : Cross-check NMR assignments with HMBC/HSQC experiments and crystallographic -factors () .

- Ethical Compliance : Adhere to institutional guidelines for halogenated waste and avoid unapproved biological testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.